

splice variants and isoforms of the KT3.2 gene

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Compound of Interest

Compound Name: *KT32*

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Introduction to the KT3.2 Potassium Channel

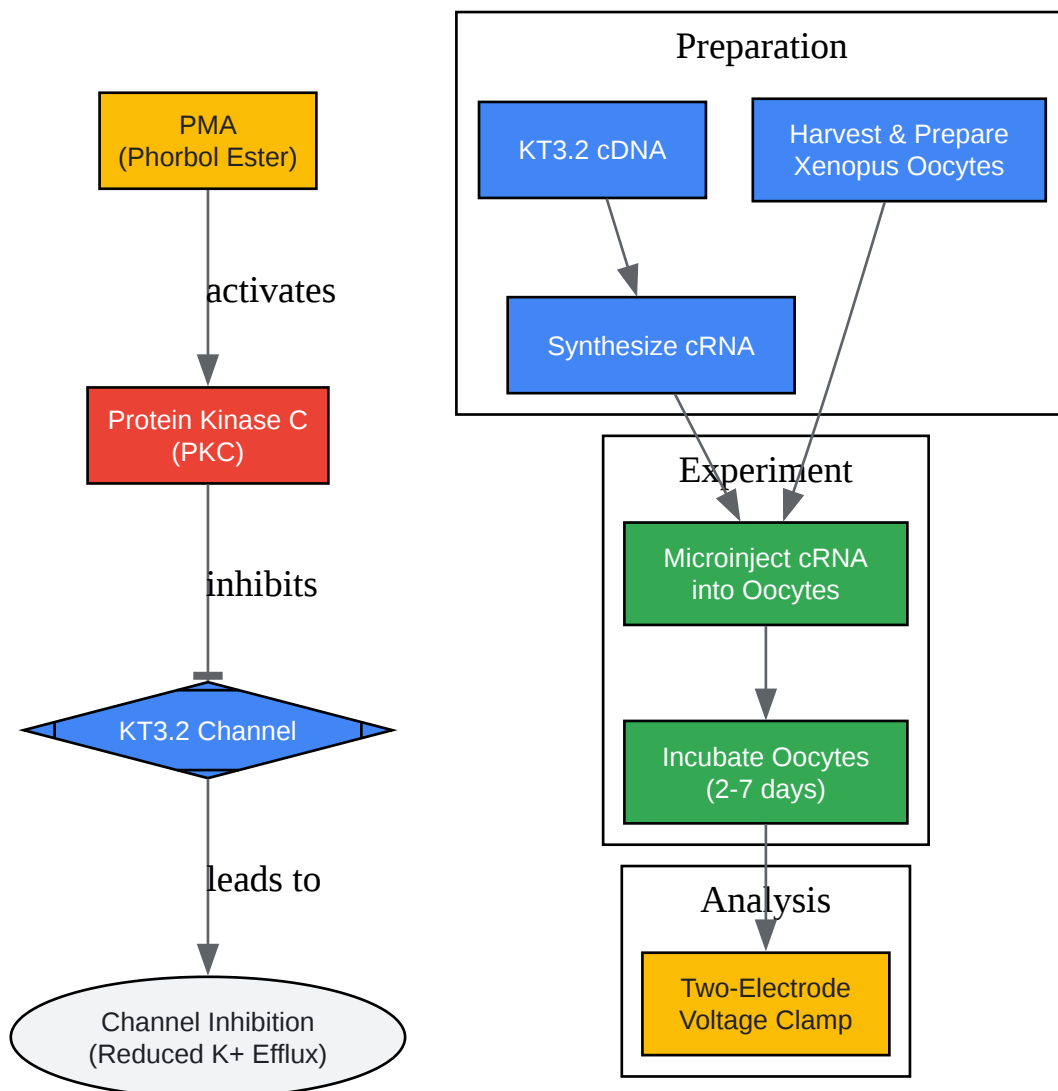
The gene referred to as KT3.2 encodes a potassium-selective ion channel belonging to the two-pore domain (K2P) family. These channels are characterized by having two pore-forming P-loops in each subunit and are typically active at the resting membrane potential, contributing to the regulation of cellular excitability. Based on amino acid sequence and phylogenetic analysis, KT3.2, along with KT3.3 and TASK-1 (KCNK3), forms a distinct subfamily within the mammalian K2P channel family[1][2]. The KT3.2 gene in humans is located at chromosome 8q24.1-3[1][2].

Genomic Structure and Messenger RNA (mRNA) Splicing

The genomic organization of the KT3.2 gene is characterized by its simplicity, consisting of two exons that encompass the full coding sequence. These exons are separated by a significantly large intron of over 80 kilobases. The splice junction that joins the two exons is located at the first glycine residue within the highly conserved GYG motif of the first pore region[2]. While this structure necessitates splicing of the pre-mRNA to form the mature transcript, there is currently no evidence in the reviewed literature describing alternative splicing events that would give rise to multiple splice variants or protein isoforms. Therefore, a single transcript and protein product are presumed.

Visualization of KT3.2 Gene Splicing

The following diagram illustrates the basic splicing mechanism of the KT3.2 gene from its genomic DNA structure to the mature mRNA transcript.



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References

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- 2. journals.physiology.org [journals.physiology.org]
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